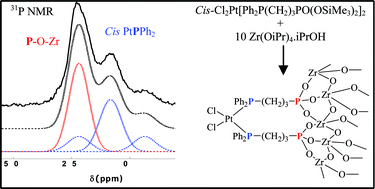Immobilization of platinum(ii) and palladium(ii) complexes on metal oxides by sol–gel processing and surface modification using bifunctional phosphine–phosphonateesters
New Journal of Chemistry Pub Date: 2008-05-07 DOI: 10.1039/B800250A
Abstract
The bifunctional phosphine–phosphonate ester derivatives Ph2P(CH2)3P(O)(OSiMe3)2 (L), (cis-Cl2Pt[Ph2P(CH2)3P(O)(OSiMe3)2]2 (1), trans-Cl2Pd[Ph2P(C6H4)P(O)(OSiMe3)2]2 (2) and trans-Cl2Pd[Ph2P(C6H4)P(O)(OEt)2]2 (3) were used to immobilize platinum(II) and palladium(II) complexes on metal


Recommended Literature
- [1] Interaction of P-glycoprotein with anti-tumor drugs: the site, gate and pathway
- [2] A large spin-crossover [Fe4L4]8+ tetrahedral cage†‡
- [3] Evaluation of two cyclic di-peptides as inhibitors of CCL2 induced chemotaxis†
- [4] A label-free aptamer-based biosensor for microRNA detection by the RNA-regulated fluorescence of malachite green†
- [5] Protein recognition on a single graphene oxide surface fixed on a solid support†
- [6] Star-like nanostructured polyaniline and polyanisidine prepared from d-glucose: synthesis, characterization, and properties
- [7] High and selective sorption of C2 hydrocarbons in heterometal–organic frameworks built from tetrahedral units†
- [8] Enhancing the thermoelectric performance of gamma-graphyne nanoribbons by introducing edge disorder†
- [9] Assembly of linear chains consisting of alternating silica beads and zeolite L crystals by nitroxide exchange reactions†
- [10] CO2 utilization in built environment via the PCO2 swing carbonation of alkaline solid wastes with different mineralogy










